molecular formula C16H16N2O3S B15218096 Benzenesulfonamide, N-(5-methoxy-1H-indol-2-yl)-4-methyl- CAS No. 61768-18-1

Benzenesulfonamide, N-(5-methoxy-1H-indol-2-yl)-4-methyl-

Cat. No.: B15218096
CAS No.: 61768-18-1
M. Wt: 316.4 g/mol
InChI Key: MNLVQUBODRPZCM-UHFFFAOYSA-N
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Description

N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a sulfonamide group attached to a 4-methylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-methoxyindole is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxyindole derivatives.

    Reduction: Formation of N-(5-methoxy-1H-indol-2-yl)-4-methylbenzenamine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-1H-indol-2-yl)-4-m

Properties

CAS No.

61768-18-1

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(5-methoxy-1H-indol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22(19,20)18-16-10-12-9-13(21-2)5-8-15(12)17-16/h3-10,17-18H,1-2H3

InChI Key

MNLVQUBODRPZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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